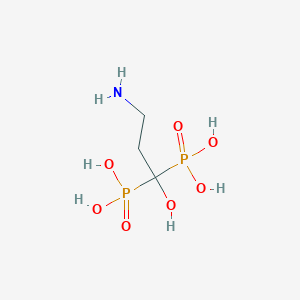
Hymexazole
Vue d'ensemble
Description
Hymexazol is a member of the class of isoxazoles carrying hydroxy and methyl substituents at positions 3 and 5 respectively . It is used worldwide as a systemic soil and seed fungicide for the control of diseases caused by Fusarium, Aphanomyces, Pythium, and Corticium spp. in rice, sugarbeet, fodderbeet, vegetables, cucurbits, and ornamentals .
Molecular Structure Analysis
Hymexazole has a molecular formula of C4H5NO2 . When Hymexazole is absorbed by plants, it is rapidly converted into two glycoside metabolites .
Applications De Recherche Scientifique
Antifungal Activity
Hymexazol has been found to have significant antifungal activity. It has been used in the synthesis of hymexazol-linked chitosan derivatives (HML-CS), which have shown stronger antifungal activity than chitosan alone . These derivatives have been tested against plant pathogenic fungi such as Rhizoctonia solani and Gibberella zeae. At concentrations of 100, 200, and 400 mg/L, these HML-CS derivatives exhibited stronger antifungal activity than chitosan alone .
Crop Protection
The antifungal properties of Hymexazol make it a potential candidate for use in crop protection. The conjugation of chitosan and Hymexazol suggested the presence of synergistic effects between the moieties, indicating that these derivatives possess great potential as novel fungicides . This requires further research for the development of applications in crop protection .
Soil Disinfectant
Hymexazol is also a soil disinfectant. It is widely used in agriculture for this purpose .
Plant Growth Regulating Agent
Apart from its antifungal properties, Hymexazol is also a plant growth-regulating agent . This makes it useful in agriculture, particularly in the cultivation of crops.
Biocontrol Agent
Hymexazol has been used in combination with biocontrol agents like Trichoderma to combat plant pathogens like Fusarium oxysporum . This combination has shown promising results in controlling the spread of this pathogen .
Synthesis of Chitosan Derivatives
Hymexazol has been used in the synthesis of hymexazol-linked chitosan derivatives (HML-CS). These derivatives have shown promising results in terms of their antifungal activity .
Mécanisme D'action
Hymexazol, also known as Hymexazole, is a systemic fungicide widely used in agriculture to control soil-borne diseases . This article will delve into the mechanism of action of Hymexazol, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Hymexazol primarily targets pathogenic fungi, inhibiting their spore germination and normal growth . It is particularly effective against Fusarium, Aphanomyces, and Pythium species .
Mode of Action
Hymexazol inhibits fungal growth by disrupting nucleic acid synthesis, specifically DNA and RNA synthesis . When applied to the soil, Hymexazol can bind with inorganic metal salt ions such as iron and aluminum in the soil, enhancing its ability to inhibit the germination of pathogenic fungal spores .
Biochemical Pathways
Hymexazol interferes with the biochemical pathways involved in nucleic acid synthesis, thereby inhibiting the growth of pathogenic fungi . In plants, Hymexazol can metabolize into two glycosides, which can be absorbed and utilized by plants .
Pharmacokinetics
Hymexazol is rapidly absorbed and distributed in the tissues . During a 96-hour period, 97% of the total radioactivity was excreted in the urine and 0.89% in the feces . This indicates that Hymexazol has high bioavailability and is efficiently metabolized and excreted.
Result of Action
The result of Hymexazol’s action is the inhibition of fungal growth, leading to the control of soil-borne diseases . It has been observed that Hymexazol-linked chitosan derivatives exhibit stronger antifungal activity than chitosan alone .
Action Environment
The antifungal activity of Hymexazol and its derivatives are influenced by many conditions, such as sample concentration, pH, molecular weight, and degree of deacetylation . Furthermore, there is a high potential for groundwater contamination by Hymexazol, particularly from uses in glasshouse tomatoes .
Safety and Hazards
Propriétés
IUPAC Name |
5-methyl-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c1-3-2-4(6)5-7-3/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVPNLBXJKTABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032622 | |
| Record name | Hymexazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hymexazol | |
CAS RN |
10004-44-1 | |
| Record name | 3-Hydroxy-5-methylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10004-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hymexazol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010004441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hymexazol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hymexazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-methylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYMEXAZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20T2M875LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)




![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)
![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)





